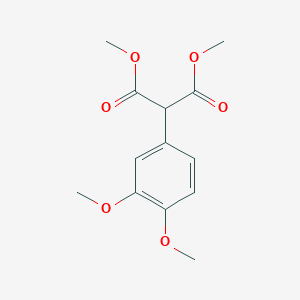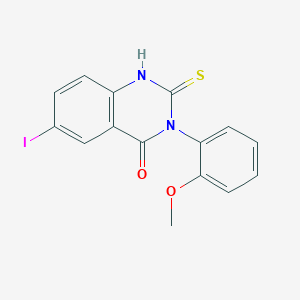![molecular formula C6H7N3O3 B13986803 2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid CAS No. 19674-84-1](/img/structure/B13986803.png)
2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid is a compound with the molecular formula C6H7N3O3 and a molecular weight of 169.13808 g/mol This compound contains a pyrimidine ring, which is a six-membered heterocyclic structure with two nitrogen atoms at positions 1 and 3
準備方法
The synthesis of 2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-oxo-3H-pyrimidin-4-amine with chloroacetic acid under basic conditions. The reaction typically proceeds through nucleophilic substitution, where the amino group of the pyrimidine ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques may be employed to enhance the efficiency of the process .
化学反応の分析
2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides, thiols, or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydroxyl derivatives .
科学的研究の応用
2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid has a wide range of scientific research applications in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation and the reduction of inflammation .
At the molecular level, the pyrimidine ring structure of the compound allows it to interact with nucleic acids and proteins, affecting their function and stability. This interaction can disrupt key cellular processes, leading to the observed biological effects .
類似化合物との比較
2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid can be compared with other similar compounds, such as 2-[(2-oxo-3H-pyrimidin-4-yl)amino]propanoic acid and 2-[(2-oxo-3H-pyrimidin-4-yl)amino]butanoic acid. These compounds share the same pyrimidine ring structure but differ in the length and nature of the side chain attached to the amino group .
2-[(2-oxo-3H-pyrimidin-4-yl)amino]propanoic acid: This compound has a propanoic acid side chain, which makes it slightly more hydrophobic compared to this compound.
2-[(2-oxo-3H-pyrimidin-4-yl)amino]butanoic acid: This compound has a butanoic acid side chain, which further increases its hydrophobicity.
The uniqueness of this compound lies in its balance of hydrophilicity and hydrophobicity, which allows it to interact effectively with both aqueous and lipid environments.
特性
CAS番号 |
19674-84-1 |
|---|---|
分子式 |
C6H7N3O3 |
分子量 |
169.14 g/mol |
IUPAC名 |
2-[(2-oxo-1H-pyrimidin-6-yl)amino]acetic acid |
InChI |
InChI=1S/C6H7N3O3/c10-5(11)3-8-4-1-2-7-6(12)9-4/h1-2H,3H2,(H,10,11)(H2,7,8,9,12) |
InChIキー |
QKGIANUYNBBFCS-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)N=C1)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)
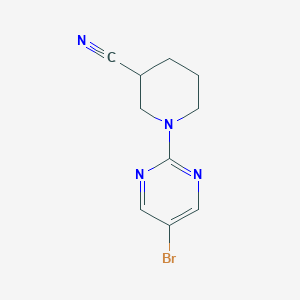
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)
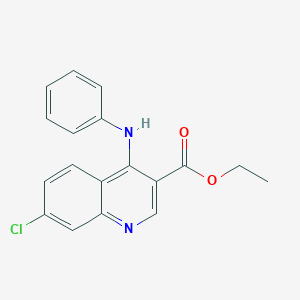
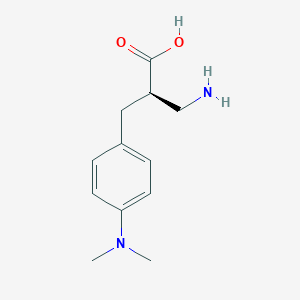
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)
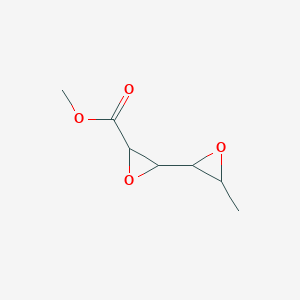
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)
